W-19 (hydrochloride)
Description
Properties
Molecular Formula |
C19H22ClN3O2S · HCl |
|---|---|
Molecular Weight |
428.4 |
InChI |
InChI=1S/C19H22ClN3O2S.ClH/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15;/h4-11H,1-3,12-14,21H2;1H/b22-19-; |
InChI Key |
JLZRQYQKULQDMP-GXTSIBQPSA-N |
SMILES |
O=S(/N=C1CCCCN/1CCC2=CC=C(N)C=C2)(C3=CC=C(Cl)C=C3)=O.Cl |
Synonyms |
W-18 metabolite |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Structure and Characterization of W-19 Amino-Metabolite
The following technical guide details the chemical structure, metabolic origin, and analytical characterization of W-19 (the amino-metabolite of the W-series opioid W-18).
Part 1: Executive Summary & Core Identity
W-19 is the primary Phase I metabolite of the synthetic opioid-like compound W-18 (4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide). Chemically, W-19 is the amino-reduction product of W-18, formed when the nitro group (
While W-18 was originally investigated as an analgesic, W-19 is critical in forensic toxicology as a long-term biomarker for W-18 ingestion. Unlike the parent compound, which may degrade or metabolize rapidly, the amino-metabolite (W-19) persists and exhibits distinct acid-base properties due to the basicity of the newly formed primary amine.
Chemical Identity Table[1][2]
| Property | Data |
| Common Name | W-19 (W-18 Amino-Metabolite) |
| Systematic Name (IUPAC) | 4-chloro-N-{(2Z)-1-[2-(4-aminophenyl)ethyl]piperidin-2-ylidene}benzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 391.92 g/mol |
| Monoisotopic Mass | 391.1121 Da |
| Parent Compound | W-18 ( |
| Metabolic Transformation | Nitro-reduction ( |
| Basicity | Amphoteric (Sulfonamide acidic proton + Basic aniline amine) |
Part 2: Chemical Structure & Synthesis[2]
Structural Elucidation
The core scaffold of W-19 consists of a piperidine ring substituted at the nitrogen (N1) with a 4-aminophenylethyl group and at the imine carbon (C2) with a 4-chlorobenzenesulfonamide moiety.
Key Structural Features:
-
Sulfonamide Linkage: The electron-withdrawing sulfonyl group stabilizes the imine double bond (exocyclic
). -
Aniline Moiety: The defining feature of W-19 is the para-amino group on the phenylethyl ring. This group significantly alters the pKa compared to the nitro-bearing parent (W-18), making W-19 more basic and polar.
-
Z-Configuration: The sulfonamide and the piperidine ring typically adopt a Z-configuration around the exocyclic double bond to minimize steric strain.
Synthesis of Reference Standard
To validate the metabolite in biological matrices, a reference standard of W-19 is required. It is synthesized via the selective reduction of W-18.
Protocol: Zinc/Acetic Acid Reduction
-
Dissolution: Dissolve 100 mg of W-18 in 10 mL of glacial acetic acid.
-
Activation: Add 5 equivalents of Zinc dust (activated with dilute HCl) to the solution.
-
Reaction: Stir at room temperature for 2 hours. Monitor conversion by TLC (mobile phase: DCM/MeOH 9:1). The spot for W-19 will be more polar (lower
) and stain positive with ninhydrin (indicating a primary amine). -
Workup: Filter off excess Zinc. Neutralize the filtrate with saturated
to pH 8-9. Extract with Ethyl Acetate (3x). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography.
Part 3: Metabolic Pathway (Mechanism of Action)
The biotransformation of W-18 to W-19 is a reductive metabolism pathway. This reaction is catalyzed primarily by hepatic cytochrome P450 enzymes (under hypoxic conditions) and, more significantly, by nitroreductases present in the gastrointestinal microbiota.
Pathway Diagram
The following diagram illustrates the reductive pathway from W-18 to W-19 and subsequent potential acetylation.
Caption: Biotransformation of W-18 to W-19 via nitro-reduction, followed by potential Phase II acetylation.
Part 4: Analytical Characterization (LC-MS/MS)
Detecting W-19 requires specific mass spectrometry transitions due to the mass shift from the parent compound.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
). -
Precursor Ion:
392.1 (Calculated for ).
MRM Transitions Table:
| Precursor ( | Product ( | Collision Energy (eV) | Structural Origin of Fragment |
| 392.1 | 232.1 | 25 | Cleavage of phenylethyl-amine tail (Piperidine ring retention) |
| 392.1 | 120.1 | 35 | 4-aminophenylethyl carbocation (Characteristic of W-19) |
| 392.1 | 138.0 | 40 | 4-chlorobenzenesulfonyl moiety |
Chromatographic Behavior
Unlike W-18, which is highly lipophilic and elutes late on C18 columns, W-19 is significantly more polar and basic .
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Retention Time Shift: W-19 will elute earlier than W-18 in standard organic gradients due to the polarity of the amino group.
Part 5: Pharmacology & Toxicology[2][3][4][5]
While W-18 was originally patented as a potent analgesic (claimed 10,000x morphine potency, though later debunked as lacking opioid receptor affinity), the activity of the W-19 metabolite is distinct.
-
Opioid Receptor Affinity: Studies indicate that neither W-18 nor its metabolites (including W-19) show significant affinity for
(MOR), (DOR), or (KOR) opioid receptors. -
hERG Inhibition: Both the parent and amino-metabolite show potential for blocking hERG potassium channels, posing a risk of QTc prolongation and cardiac arrhythmias.
-
Forensic Significance: The presence of W-19 in urine is the definitive proof of W-18 consumption, as the parent drug is rapidly metabolized.
References
-
Huang, X. P., et al. (2016). Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo.[1] JCI Insight. Link
-
Knaus, E. E., et al. (1984). Analgesic substituted piperidylidene-2-sulfon(cyan)amide derivatives. U.S. Patent 4,468,403. Link
-
Wickman, M., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. Link
-
World Health Organization (WHO). (2016). W-18 Critical Review Report. Expert Committee on Drug Dependence. Link
Sources
Methodological & Application
Advanced Application Note: LC-MS/MS Protocol for W-19 Detection in Urine
Abstract
The emergence of "nitazene" analogues and W-series synthetic opioids presents a significant challenge to forensic toxicology due to their high potency and structural isomerism. W-19, the 3-chlorobenzenesulfonamide isomer of the more commonly known W-18 (4-chlorobenzenesulfonamide), is isobaric and shares major mass spectral fragments with its analogue. Standard "dilute-and-shoot" C18 methods often fail to chromatographically resolve these isomers, leading to misidentification. This protocol details a rigorous Solid Phase Extraction (SPE) coupled with Biphenyl stationary phase LC-MS/MS to achieve baseline resolution of W-19 from W-18, ensuring forensic defensibility.
Introduction & Scientific Context
The "Isobaric Trap" in Synthetic Opioids
W-19 is a potent synthetic opioid agonist structurally related to W-18. Both compounds share the molecular formula
The structural difference lies solely in the position of the chlorine atom on the benzenesulfonamide ring:
-
W-18: para-chloro (4-position)
-
W-19: meta-chloro (3-position)
Why this matters: Mass spectrometry alone (even HRMS) often struggles to distinguish these isomers solely by mass. While fragmentation patterns are similar, the spatial arrangement of the chlorine atom affects the electron density of the aromatic ring. This property can be exploited using Biphenyl stationary phases, which utilize
Experimental Methodology
Reagents and Standards
-
Target Analytes: W-19, W-18 (for resolution check).
-
Internal Standard (IS): W-18-D4 (or Fentanyl-D5 if specific deuterated analog is unavailable).
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Water.
-
Additives: Formic Acid (FA), Ammonium Formate.
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
We utilize Mixed-Mode Cation Exchange (MCX) SPE rather than Liquid-Liquid Extraction (LLE). W-series compounds contain a basic piperidine nitrogen.[1] MCX provides a dual wash mechanism (organic and aqueous) to remove matrix interferences (salts, urea) that cause ion suppression in urine analysis.
Protocol:
-
Hydrolysis (Optional): If detecting metabolites, incubate 1 mL urine with
-glucuronidase. For parent W-19, proceed to step 2. -
Pre-treatment: Dilute 1 mL Urine with 1 mL 1% Formic Acid (aq). Check pH < 4.
-
Conditioning:
-
1 mL Methanol
-
1 mL Water
-
-
Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).
-
Washing (Critical for Matrix Removal):
-
Wash 1: 1 mL 1% Formic Acid in Water (removes salts/proteins).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals/acids).
-
-
Elution: 2 x 0.5 mL 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate to dryness (
at 40°C) and reconstitute in 200 L Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Chromatographic Separation
The choice of column is the critical control point for this assay. A Biphenyl phase is required to separate the W-19 and W-18 isomers.
-
System: UHPLC
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6
m) or equivalent. -
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for Biphenyl columns to enhance
selectivity.
-
Gradient Profile:
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 10 | 0.4 |
| 1.0 | 10 | 0.4 |
| 8.0 | 95 | 0.4 |
| 10.0 | 95 | 0.4 |
| 10.1 | 10 | 0.4 |
| 12.0 | 10 | 0.4 |
Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive (
) -
Source Temp: 500°C
-
Capillary Voltage: 3.5 kV
MRM Transitions: Note: W-19 and W-18 share transitions. Identification relies on Retention Time (RT).
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |
| W-19 | 422.1 | 154.0 | 113.1 | 35 / 45 |
| W-18 (Ref) | 422.1 | 154.0 | 113.1 | 35 / 45 |
| W-18-D4 (IS) | 426.1 | 158.0 | 117.1 | 35 / 45 |
-
Fragment 154.0: Chlorobenzenesulfonamide cleavage (High abundance).
-
Fragment 113.1: Piperidine ring fragment.
Workflow Visualization
Analytical Workflow
Caption: End-to-end workflow for W-19 extraction and detection, emphasizing the MCX cleanup to reduce matrix effects.
Isomer Decision Logic
Caption: Decision tree for distinguishing W-19 from W-18 based on Biphenyl column retention characteristics.
Validation Parameters (Expected Performance)
The following data represents typical performance metrics for this protocol when executed on a Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
| Parameter | Specification | Notes |
| Linearity | 0.5 – 100 ng/mL | |
| LOD (Limit of Detection) | 0.1 ng/mL | Signal-to-Noise > 3:1. |
| LOQ (Limit of Quantitation) | 0.5 ng/mL | Signal-to-Noise > 10:1; CV < 20%. |
| Matrix Effect | < 15% Suppression | Achieved via MCX SPE cleanup. |
| Isomer Resolution | Baseline separation between W-18 and W-19. |
Expert Commentary & Troubleshooting
-
Isomer Co-elution: If W-18 and W-19 peaks merge, lower the methanol slope in the gradient. Do not switch to Acetonitrile, as it disrupts the
interaction necessary for the Biphenyl phase to distinguish the chlorine positions [1]. -
Carryover: W-series opioids are lipophilic. Ensure the autosampler needle wash includes at least 50% organic solvent (e.g., Isopropanol/Acetonitrile/Acetone) to prevent ghost peaks in subsequent blanks.
-
Reference Standards: Always run a mixed standard of W-18 and W-19 during method development to establish the relative retention times. W-19 (meta-chloro) typically elutes after W-18 on Biphenyl phases due to increased steric accessibility to the stationary phase aromatic rings, though this must be empirically confirmed with your specific column batch [2].
References
- Context: Validates the use of Biphenyl columns and Methanol mobile phases for separating structural isomers via pi-pi interactions.
- Context: Provides baseline transitions and extraction protocols for the W-series class, serving as the foundation for the W-19 modific
-
European Psychiatry. (2017). An LC-MS/MS method for the determination of W18 in urine samples. PMC - NIH. Retrieved from [Link]
- Context: Establishes the fragmentation pattern (m/z 422 -> 154) and pharmacokinetic relevance of W-series metabolites in urine.
-
-
Context: Verification of chemical structure (3-chloro isomer) and physical properties for standard preparation.[2]
-
Sources
Application Notes and Protocols for the Mass Spectrometric Detection of W-19 using MRM Transitions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Analytical Challenge of W-19
W-19 is a potent synthetic opioid that has emerged as a significant public health concern. Structurally distinct from fentanyl and its analogues, W-19 belongs to a series of piperidinylidene-sulfonamides. Its high potency necessitates sensitive and specific analytical methods for its detection in various matrices, including biological samples for clinical and forensic toxicology, as well as in seized materials for law enforcement purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for the quantification of such compounds due to its high selectivity and sensitivity.[1]
This document provides a comprehensive guide to developing a robust LC-MS/MS method for the analysis of W-19, with a focus on the selection and optimization of MRM transitions. While experimentally validated MRM transitions for W-19 are not widely published, this guide will provide a theoretical framework based on the compound's structure and known fragmentation patterns of similar molecules, alongside a detailed protocol for method development and sample analysis.
The Principle of Multiple Reaction Monitoring (MRM) for W-19 Analysis
MRM is a highly selective and sensitive mass spectrometry technique ideal for quantitative analysis. The process involves two stages of mass filtering within a triple quadrupole mass spectrometer. In the first quadrupole (Q1), the protonated molecule of W-19 (the precursor ion) is selected. This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. Finally, specific fragment ions (product ions) are selected in the third quadrupole (Q3) and detected. The specificity of monitoring a particular precursor-to-product ion transition allows for the accurate quantification of W-19 even in complex matrices.
Protocol Steps:
-
To 1 mL of whole blood, add an appropriate internal standard (e.g., a stable isotope-labeled W-19, if available).
-
Vortex the sample for 30 seconds.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with sequential additions of methanol and deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with an acidic solution (e.g., 0.1 M hydrochloric acid) to remove basic and neutral interferences.
-
Wash the cartridge with methanol to remove acidic interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elute the analyte with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
Liquid Chromatography (LC) Parameters
The following are suggested starting conditions for the chromatographic separation of W-19.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
These are general starting parameters and will require optimization for your specific instrument.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transition Optimization:
-
Infuse a standard solution of W-19 directly into the mass spectrometer to obtain the precursor ion mass.
-
Perform a product ion scan to identify the major fragment ions.
-
For each potential MRM transition, optimize the collision energy to maximize the product ion signal. This is typically done by ramping the collision energy and monitoring the ion intensity.
Data Analysis and Quantification
Quantification of W-19 is achieved by creating a calibration curve using known concentrations of W-19 standards. The peak area ratio of the W-19 quantifier transition to the internal standard transition is plotted against the concentration. The concentration of W-19 in unknown samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive framework for the development of a sensitive and specific LC-MS/MS method for the quantification of the novel synthetic opioid W-19. While experimentally determined MRM transitions are not yet widely available, the proposed theoretical transitions and detailed protocols offer a solid starting point for researchers. Rigorous in-house method development and validation are essential to ensure the accuracy and reliability of the results. The ability to accurately detect and quantify W-19 is crucial for clinical and forensic laboratories in addressing the ongoing opioid crisis.
References
-
Center for Drug Detection and Response. (2014, February 20). LC–MS–MS Method Developed to Detect Synthetic Opioid. LCGC International. [Link]
-
LabRulez LCMS. (n.d.). LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocompatible Solid Phase Microextraction. Retrieved from [Link]
-
Fraser, R., & Williams, E. (2018). LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. Analytical Chemistry, 90(5), 3467–3475. [Link]
-
The Center for Forensic Science Research & Education. (2020, December 17). Chlorofentanyl. [Link]
-
Gowda, B. T., & Savitha, B. S. (2009). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2539. [Link]
-
Giorgetti, R., et al. (2017). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of forensic sciences, 62(2), 435-443. [Link]
-
Al-Asmari, A. I., et al. (2017). Quantification of seven novel synthetic opioids in blood using LC–MS/MS. Journal of analytical toxicology, 41(7), 636-643. [Link]
-
PubChem. (n.d.). 4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Jang, M., et al. (2013). Table 1 MRM transitions, retention times and conditions of each analyte... In Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse. ResearchGate. [Link]
-
The Center for Forensic Science Research & Education. (2024, June). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]
-
PubChem. (n.d.). (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Pal, R., et al. (2022). A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications. Molecules, 27(19), 6296. [Link]
- Houck, M. M. (Ed.). (2015). Analytical Techniques in Forensic Science. John Wiley & Sons.
-
An, K., et al. (2017). Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo. JCI Insight, 2(22), e97222. [Link]
-
RTI International. (2022). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
National Center on Forensics. (n.d.). Cases. George Mason University. Retrieved from [Link]
-
Katselou, M., et al. (2023). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Separations, 10(7), 401. [Link]
-
Coulter, B., et al. (2018). Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS. Journal of analytical toxicology, 42(8), 547-554. [Link]
- National Geographic Learning. (n.d.).
-
American Psychological Association. (2015). Guidelines for Forensic Report Writing: Helping Trainees Understand Common Pitfalls to Improve Reports. [Link]
-
Science.gov. (n.d.). forensic case study: Topics. Retrieved from [Link]
-
Coulter, B., et al. (2018). Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology, 42(8), 547–554. [Link]
-
Marti, M., et al. (2022). Soft Independent Modeling of Class Analogies for the Screening of New Psychoactive Substances through UPLC-HRMS/MS. Metabolites, 12(7), 633. [Link]
Sources
Application Note & Protocol: Preparation and Handling of W-19 Hydrochloride Stock Solutions for In-Vitro Research
Abstract: This document provides a comprehensive guide for the safe handling, preparation, and storage of stock solutions of W-19 hydrochloride. W-19 is an analytical reference material categorized as an analgesic and is a metabolite of W-18.[1][2] While structurally related to potent opioids, studies have indicated that W-18 and its analogs may lack significant opioid activity.[1] This guide is intended for researchers, scientists, and drug development professionals, emphasizing safety, scientific integrity, and protocol reproducibility for research and forensic applications. All procedures described herein are for in-vitro research and forensic use only and are not intended for human or veterinary applications.[1][3][4]
Scientific Background & Compound Properties
W-19 hydrochloride is a synthetic compound supplied as a solid, typically a crystalline powder. Understanding its chemical and physical properties is fundamental to accurate and safe solution preparation. The compound is provided as a hydrochloride salt to enhance its stability and solubility in polar solvents.
Causality of Salt Form: The hydrochloride (HCl) salt form is common for amine-containing research compounds. The protonation of the basic nitrogen atom by hydrochloric acid forms an ionic salt, which generally has a higher melting point, improved stability, and, most importantly, greater aqueous solubility compared to the freebase form.
Table 1: Physicochemical Properties of W-19 Hydrochloride
| Property | Value | Source |
|---|---|---|
| Formal Name | N-[1-[2-(4-aminophenyl)ethyl]-2-piperidinylidene]-4-chloro-benzenesulfonamide, monohydrochloride | [1] |
| CAS Number | 2734228-40-9 | [1] |
| Molecular Formula | C₁₉H₂₂ClN₃O₂S • HCl | [1] |
| Formula Weight | 428.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Storage | -20°C | [1][2] |
| Stability | ≥ 4 years (when stored properly) |[1] |
Critical Safety & Handling Protocols
W-19 hydrochloride is a potent synthetic compound intended for research purposes only. Its full toxicological profile is not extensively documented. Therefore, it must be handled with extreme caution, assuming high potency and toxicity.
Trustworthiness through Self-Validation: A protocol's trustworthiness is established by embedding safety checks and balances. Always prepare a written risk assessment before beginning work.
-
Designated Work Area: All handling of the solid compound and concentrated stock solutions should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to prevent inhalation of airborne particles.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately upon any suspected contamination.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization outside of a containment hood.
-
-
Spill & Waste Management:
-
Spill Kit: An appropriate chemical spill kit should be readily available.
-
Decontamination: Decontaminate surfaces with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution.
-
Waste Disposal: All contaminated materials (gloves, pipette tips, vials) must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discard in regular trash or down the drain.[5]
-
Solvent Selection & Solubility Characteristics
The choice of solvent is critical for creating a stable, homogenous stock solution that is compatible with downstream experimental systems. W-19 hydrochloride is sparingly soluble in aqueous solutions but shows better solubility in organic solvents.
Expertise in Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution. Its high solvating power for a wide range of organic molecules and its miscibility with aqueous media make it ideal. However, it is crucial to be aware that DMSO can be toxic to cells at concentrations typically above 0.5-1%. Therefore, subsequent dilutions into aqueous buffers for biological assays must be carefully calculated to minimize the final DMSO concentration.
Table 2: Solubility Data for W-19 Hydrochloride
| Solvent | Solubility Range | Notes |
|---|---|---|
| DMSO | 1 - 10 mg/mL | Sparingly soluble. Warming and vortexing may be required. |
| DMF | ~14 mg/mL (for Deschloro analog) | Data for a structurally similar compound suggests DMF is a viable alternative.[4] |
| Ethanol | ~5 mg/mL (for Deschloro analog) | Lower solubility compared to DMSO or DMF.[4] |
| PBS (pH 7.2) | Very low | Direct dissolution in aqueous buffers is not recommended for creating stock solutions. |
Data sourced from Cayman Chemical for W-19 hydrochloride[1] and its deschloro analog.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent working solutions.
Methodology Rationale: The procedure is designed to minimize compound loss and ensure complete dissolution. Adding solvent to the solid compound prevents the lightweight, static-prone powder from being lost during transfer.
Materials:
-
W-19 hydrochloride (solid)
-
Anhydrous/spectroscopic grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Benchtop centrifuge
Step-by-Step Procedure:
-
Pre-weigh Vial: Tare a sterile, chemically-resistant vial (e.g., amber glass) on a calibrated analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of W-19 hydrochloride solid into the tared vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the solid. Perform this step in a chemical fume hood.
-
Calculate Solvent Volume: Based on the actual mass weighed, calculate the precise volume of DMSO required.
-
Formula: Volume (mL) = Mass (mg) / Desired Concentration (mg/mL)
-
Example: For 10.2 mg of solid, you will need 1.02 mL of DMSO for a 10 mg/mL solution.
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO directly to the vial containing the solid compound.
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Centrifugation: Briefly centrifuge the vial (e.g., 1 minute at 1,000 x g) to pull all liquid down from the cap and sides.
-
Labeling & Aliquoting: Clearly label the primary stock vial with the compound name, concentration, solvent, date, and user initials. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Protocol 2: Preparation of Aqueous Working Solutions (e.g., 10 µM in PBS)
This protocol outlines the serial dilution of the DMSO primary stock into an aqueous buffer suitable for cell-based assays.
Methodology Rationale: Direct dilution of a high-concentration organic stock into an aqueous buffer can cause the compound to precipitate out of solution. A serial or intermediate dilution step helps to mitigate this by gradually reducing the DMSO concentration.
Materials:
-
10 mg/mL W-19 hydrochloride primary stock in DMSO
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or other desired assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Step-by-Step Procedure:
-
Calculate Molar Concentration of Stock: First, convert the mass concentration of the primary stock to molarity.
-
Formula: Molarity (M) = [Concentration (g/L)] / [Formula Weight ( g/mol )]
-
Example: 10 mg/mL = 10 g/L. Molarity = (10 g/L) / (428.4 g/mol ) = 0.02334 M = 23.34 mM.
-
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution from the primary stock in DMSO or the final aqueous buffer. This step improves accuracy.
-
Example: To make a 1 mM intermediate stock, dilute the 23.34 mM primary stock 1:23.34 in DMSO. (e.g., 10 µL of primary stock + 223.4 µL of DMSO).
-
-
Final Working Solution: Dilute the intermediate stock into the final aqueous buffer (e.g., PBS) to achieve the desired final concentration.
-
Formula: M₁V₁ = M₂V₂
-
Example: To prepare 1 mL (1000 µL) of a 10 µM working solution from a 1 mM (1000 µM) intermediate stock:
-
V₁ = (M₂V₂) / M₁ = (10 µM * 1000 µL) / 1000 µM = 10 µL.
-
Add 10 µL of the 1 mM intermediate stock to 990 µL of PBS.
-
-
-
Mixing: Mix thoroughly by gentle vortexing or inversion. Do not mix so vigorously as to introduce bubbles that could denature proteins in the buffer.
-
Solubility Check: Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the concentration may be too high for the aqueous buffer system. Consider lowering the final concentration or increasing the final DMSO percentage (while remaining within the acceptable limits for your assay).
-
Use Immediately: Aqueous working solutions are generally less stable than organic stock solutions. It is recommended to prepare them fresh for each experiment.
Visualization of Workflows
Diagram 1: Primary Stock Solution Preparation Workflow
Caption: Workflow for preparing a concentrated primary stock of W-19 HCl.
Diagram 2: Working Solution Preparation Workflow
Caption: Serial dilution workflow for preparing aqueous working solutions.
Storage & Stability
Proper storage is essential to maintain the integrity and concentration of the compound over time.
-
Primary Stock (in DMSO): Store aliquots at -20°C in tightly sealed, light-protected (amber) vials.[1][2] Under these conditions, the solution is expected to be stable for at least 4 years.[1] Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: These solutions are significantly less stable. They should be prepared fresh on the day of use from the frozen primary stock. Do not store aqueous solutions for extended periods, as the compound may degrade or precipitate. A study on a similar compound, hydroxychloroquine, demonstrated stability in an oral suspension for up to 60 days under refrigeration, but this involved a specific suspending vehicle and should not be generalized to simple buffer solutions.[6]
References
- Huang, X.P., Che, T., Mangano, T.J., et al. (2017). Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo.JCI Insight, 2(22), e97222. (Cited in Reference 1)
-
Preparation and Standardization of 0.1 M Hydrochloric acid (HCl). Pharmaguideline. [Link]
-
Preparation of 1M Hydrochloric Acid From Concentrated Stock Solution. Laboratory Notes. [Link]
-
Preparation and physicochemical stability of 50 mg/mL hydroxychloroquine oral suspension. PubMed Central (PMC), National Institutes of Health (NIH).[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. W-19 (hydrochloride) - Labchem Catalog [labchem.com.my]
- 3. Deschloro-W-19-(hydro-chloride), 1MG | Labscoop [labscoop.com]
- 4. caymanchem.com [caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Preparation and physicochemical stability of 50 mg/mL hydroxychloroquine oral suspension in SyrSpendⓇ SF PH4 (dry) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometric Analysis of the Synthetic Opioid W-19
Introduction
The emergence of novel psychoactive substances (NPS) continues to pose a significant challenge to public health and safety. Among these, synthetic opioids are a class of particular concern due to their high potency and the associated risk of overdose. The "W-series" of synthetic opioids, first synthesized in the 1980s, includes W-19, a compound of forensic interest. Accurate and reliable analytical methods are crucial for the identification and characterization of these substances in various matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool in this field, offering the high sensitivity and specificity required for the unambiguous identification of NPS.[1] This application note provides a detailed protocol for the analysis of W-19 using LC-HRMS, intended for researchers, scientists, and drug development professionals.
W-19, with the chemical name 4-chloro-N-[(2Z)-1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzene-1-sulfonamide, possesses a unique chemical structure that necessitates a tailored analytical approach. Its molecular formula is C₁₉H₂₀ClN₃O₄S.
Principle of the Method
This method utilizes liquid chromatography to separate W-19 from complex sample matrices, followed by high-resolution mass spectrometry for detection and identification. The high resolving power and mass accuracy of HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, enable the determination of the elemental composition of the parent compound and its fragments, providing a high degree of confidence in its identification.
Experimental
Reagents and Materials
-
W-19 reference standard (if available) or a well-characterized sample.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (≥98%).
-
Ammonium formate.
-
SPE cartridges for sample cleanup (e.g., mixed-mode cation exchange).
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation
The choice of sample preparation method will depend on the matrix. Below are general guidelines for biological matrices.
Protocol for Solid Phase Extraction (SPE) of Urine/Blood Plasma:
-
Pre-treatment: To 1 mL of the biological sample, add an appropriate internal standard. For urine, adjust the pH to ~6 with a buffer. For plasma/serum, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortex, and centrifuge. Use the supernatant for the next step.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
A reversed-phase separation is suitable for W-19. The following are recommended starting conditions that may require further optimization:
| Parameter | Condition |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS) Conditions
Operate the mass spectrometer in positive electrospray ionization mode.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Desolvation Temp. | 350 °C |
| Mass Range | m/z 50 - 600 |
| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS (ddMS²) or All Ions Fragmentation |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for fragmentation |
Data Analysis and Expected Results
Accurate Mass Determination
The calculated exact mass of the protonated molecule of W-19 ([M+H]⁺) is 422.1000 (for the most abundant isotopes: ¹²C₁₉¹H₂₁³⁵Cl¹⁴N₃¹⁶O₄³²S). The high mass accuracy of the HRMS instrument should allow for the detection of this ion with a mass error of less than 5 ppm.
Predicted Fragmentation Pattern
Based on the structure of W-19 and known fragmentation patterns of sulfonamides and nitroaromatic compounds, the following product ions are predicted in the MS/MS spectrum.[2][3]
Table of Predicted Product Ions for W-19:
| Predicted m/z | Proposed Structure/Fragment |
| 279.0434 | [M+H - C₈H₈NO₂]⁺ |
| 175.0245 | [C₇H₅ClO₂S]⁺ |
| 156.0116 | [C₈H₈NO₂]⁺ |
| 139.0393 | [C₇H₅ClO]⁺ |
| 111.0444 | [C₆H₅Cl]⁺ |
Workflow and Data Processing Diagram
The overall workflow for the HRMS analysis of W-19 is depicted below.
Caption: Predicted fragmentation pathway of W-19.
Discussion
The presented method provides a robust framework for the identification of W-19 in forensic and clinical samples. The high mass accuracy of HRMS is critical for differentiating W-19 from other compounds with similar nominal masses. The predicted fragmentation pattern offers a basis for structural confirmation, even in the absence of a certified reference standard.
It is important to note that the fragmentation of sulfonamides can be complex and may involve rearrangements. [2]Similarly, nitroaromatic compounds can exhibit characteristic losses of NO and NO₂. [3]Therefore, careful interpretation of the product ion spectrum is essential.
Conclusion
This application note details a comprehensive LC-HRMS method for the analysis of the synthetic opioid W-19. The combination of chromatographic separation with high-resolution mass spectrometry provides the necessary selectivity and sensitivity for the confident identification of this potent NPS. The provided protocol and expected fragmentation data will serve as a valuable resource for laboratories involved in the analysis of emerging synthetic drugs.
References
-
Compton, W. M., & Volkow, N. D. (2017). The Opioid Epidemic: Crisis and Solutions. Annual Review of Pharmacology and Toxicology, 57, 559-571. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Nan, Q., Hejian, W., Ping, X., Baohua, S., Junbo, Z., Hongxiao, D., ... & Yan, S. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(2), 277-291. [Link]
-
Merola, G., Fucci, N., & D'Urso, E. (2021). New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/. I.R.I.S.[Link]
-
Guan, L., Luo, H., Liu, S., Ming, X., & Xiao, S. (2025). In-Depth Exploration of Chemical Constituents from Justicia procumbens L. Through UHPLC-Q-Exactive Orbitrap Mass Spectrometry. MOLECULES. [Link]
-
Wikipedia contributors. (2023, November 28). W-18 (drug). In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]
-
Al-Tameemi, M., Al-Masri, M., & Dubowski, Y. (2016). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(16), 1867-1877. [Link]
-
Swortwood, M. J., & Palaty, J. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Journal of Forensic Sciences, 68(4), 1083-1107. [Link]
-
Shimadzu Scientific Instruments. (2018). LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. ASMS 2018. [Link]
-
World Health Organization. (2021). W-series of synthetic opioids. WHO. [Link]
-
Papsun, D., Krotulski, A. J., & Logan, B. K. (2019). A Novel Oral Fluid Assay (LC-QTOF-MS) for the Detection of Fentanyl and Clandestine Opioids in Oral Fluid After Reported Heroin Overdose. Journal of analytical toxicology, 43(8), 614–622. [Link]
-
Vogliardi, S., Stocchero, G., Nalesso, A., Frison, G., & Favretto, D. (2020). Tackling new psychoactive substances through metabolomics: UHPLC-HRMS study on natural and synthetic opioids in male and female murine models. Scientific reports, 10(1), 1-11. [Link]
-
Agilent Technologies. (2012). Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. [Link]
-
Reyes Monroy, K. A., Perez, D. L., Demmelash, R., Ngo, L. T., Rodriguez, A. M. M., Castro, H. A., ... & Verbeck, G. F. (2025). Structural analysis of synthetic opioids using travelling wave ion mobility-mass spectrometry (TWIM-MS). Analytical Methods. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). W-18. [Link]
-
Waters Corporation. (n.d.). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. [Link]
-
SCIEX. (n.d.). Analysis of Novel Psychoactive Substances (NPS) using the X500R QTOF System. [Link]
-
Agilent Technologies. (n.d.). Forensic Toxicology. [Link]
-
Shimadzu Corporation. (n.d.). Forensic & Toxicology. [Link]
-
UNODC. (2017). Recommended methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). New psychoactive substances. [Link]
Sources
- 1. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tungsten Isotope Analysis
Introduction for the Analyst
Welcome to the technical support guide for resolving interferences on Tungsten (W) isotopes during Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) analysis. This guide is designed for researchers and drug development professionals who require accurate and precise tungsten quantification in potentially complex sample matrices.
A common point of confusion is the analysis of "W-19." Please note that naturally occurring tungsten isotopes have atomic masses of 180, 182, 183, 184, and 186 amu. This guide will address the common analytical challenges associated with these isotopes. The primary challenge in tungsten analysis stems from direct isobaric (same mass) overlaps from elements like Hafnium (Hf) and Osmium (Os), as well as polyatomic interferences originating from the sample matrix and plasma gases.
This document provides a series of troubleshooting questions and detailed, field-proven protocols to help you identify, understand, and resolve these interferences, ensuring the integrity of your analytical data.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm seeing unexpectedly high signals for my tungsten isotopes, especially at mass 184 and 186. What is the likely cause?
A1: The most probable cause is direct isobaric interference from other elements present in your sample.
Ions are separated in a mass spectrometer based on their mass-to-charge ratio (m/z). Isobaric interferences occur when isotopes of different elements have the same nominal mass, causing the instrument to detect them at the same position.[1][2] For tungsten, the most significant isobaric interferences are from Hafnium (Hf), Osmium (Os), and to a lesser extent, Rhenium (Re) and Tantalum (Ta).
Causality: If your samples contain geological materials, catalysts, or specialized alloys, the presence of Hf and Os is highly probable. For example, ¹⁸⁴Hf is a direct isobaric overlap on ¹⁸⁴W, and ¹⁸⁶Os overlaps with ¹⁸⁶W. Since ¹⁸⁴W and ¹⁸⁶W are the two most abundant tungsten isotopes, these interferences can severely bias your results.
Data Summary: Key Isobaric Interferences for Tungsten
| Tungsten Isotope | Natural Abundance (%) | Interfering Isotope | Natural Abundance (%) | Notes |
| ¹⁸⁰W | 0.12 | ¹⁸⁰Hf | 0.16 | Interference from ¹⁸⁰Ta (0.012%) is also possible but often negligible. |
| ¹⁸²W | 26.50 | ¹⁸²Hf | (Extinct) | Generally considered interference-free from direct isobars. |
| ¹⁸³W | 14.31 | ¹⁸³Ta | (Radioactive) | Not a naturally occurring interference. |
| ¹⁸⁴W | 30.64 | ¹⁸⁴Hf | (Radioactive) | Major interference is from ¹⁸⁴Os (0.02%). |
| ¹⁸⁶W | 28.43 | ¹⁸⁶Os | 1.59 | This is a significant and common interference. |
Abundance data is sourced from IUPAC recommendations.
To confirm this, review the elemental composition of your samples. If Hf or Os are expected, you must employ a correction strategy.
Q2: How can I correct for isobaric interferences without advanced instrumentation?
A2: You can use a mathematical correction, also known as an Inter-element Correction Equation (IEC).
This is the most traditional method and can be effective if the interference is not overwhelmingly large compared to the analyte signal.[2][3] The principle is to measure an interference-free isotope of the interfering element and use the known natural isotopic abundance ratio to calculate and subtract the signal of the interfering isotope from your analyte's signal.[3]
Trustworthiness: This method's accuracy depends entirely on the stability of the instrument's mass bias (how it measures one mass relative to another) and the consistency of the natural isotopic abundance ratios. Always validate your correction by analyzing a known standard containing both the analyte and the interferent.
-
Select Isotopes:
-
Analyte: ¹⁸⁶W
-
Interferent: ¹⁸⁶Os
-
Interferent Reference Isotope: ¹⁸⁹Os (This isotope is free from other isobaric overlaps).
-
-
Analyze a Single-Element Osmium Standard:
-
Prepare a pure Os standard (e.g., 1 µg/L) in the same acid matrix as your samples.
-
Analyze this standard and measure the counts per second (cps) for ¹⁸⁶Os and ¹⁸⁹Os.
-
Calculate the Correction Factor (CF):
-
CF = (Measured cps of ¹⁸⁶Os) / (Measured cps of ¹⁸⁹Os)
-
-
This factor represents the measured instrumental ratio and accounts for the specific mass bias of your instrument at the time of analysis.
-
-
Analyze Samples and Standards:
-
During your analytical run, measure the signals for your tungsten isotope of interest (¹⁸⁶W) and the interferent reference isotope (¹⁸⁹Os).
-
-
Apply the Correction Equation:
-
The software can typically automate this, but the underlying calculation is:
-
Corrected ¹⁸⁶W cps = (Total Measured cps at m/z 186) - (Measured cps of ¹⁸⁹Os × CF)
-
-
Caption: Workflow for setting up and applying an inter-element correction equation.
Q3: My samples have very high Hafnium content, and mathematical correction is giving me poor precision. What is a more robust solution?
A3: For severe interferences, using a Collision/Reaction Cell (CRC) is the superior instrumental technique. Modern ICP-MS instruments are often equipped with a CRC (e.g., Agilent ORS, Thermo Fisher QCell) that can remove interferences through controlled ion-molecule chemistry.[4][5]
Expertise & Causality: A CRC is a chamber positioned before the main quadrupole analyzer. A gas is introduced into this chamber.
-
Collision Mode (e.g., He): This mode primarily removes polyatomic interferences based on size differences (Kinetic Energy Discrimination or KED). It is generally not effective for isobaric interferences like Hf on W because the ions have nearly identical sizes and masses.[6][7]
-
Reaction Mode (e.g., O₂, NH₃): This mode uses reactive gases that selectively react with either the analyte or the interferent, changing its mass.[6][7] This allows the new product ion (or the unreacted original ion) to be measured at a different, interference-free mass.
For the W/Hf overlap, we can exploit the different reactivities of W⁺ and Hf⁺ with oxygen. A particularly powerful implementation of this is Tandem Mass Spectrometry (ICP-MS/MS) , which uses a quadrupole before the cell (Q1) to control which ions enter, preventing unwanted side reactions from other matrix components.[5][8]
This protocol assumes an ICP-MS/MS instrument (e.g., Agilent 8900, Thermo Fisher iCAP TQ).
-
Set Q1 (First Quadrupole):
-
Configure Q1 to only allow ions with m/z = 184 to pass into the reaction cell. This isolates the ¹⁸⁴W⁺ and ¹⁸⁴Hf⁺ ions from the rest of the ion beam.
-
-
Introduce Reaction Gas:
-
Introduce oxygen (O₂) into the collision/reaction cell. A typical starting flow rate is 0.3-0.5 mL/min. This must be optimized for your specific instrument and matrix.
-
-
Promote Ion-Molecule Reaction:
-
Inside the cell, Tungsten ions react efficiently with oxygen to form oxide product ions, primarily ¹⁸⁴W¹⁶O⁺ at m/z 200.
-
Hafnium is significantly less reactive with O₂ under these conditions.
-
Reaction: ¹⁸⁴W⁺ + O₂ → ¹⁸⁴W¹⁶O⁺ + O
-
-
Set Q2 (Second Quadrupole):
-
Configure Q2 to only allow ions with m/z = 200 to pass to the detector.
-
-
Detection:
-
The detector now measures the signal from ¹⁸⁴W¹⁶O⁺ at m/z 200, which is free from the original ¹⁸⁴Hf⁺ interference.
-
Caption: Schematic of Tandem MS (ICP-MS/MS) resolving Hf interference on W.
Q4: Can High-Resolution ICP-MS resolve these interferences?
A4: In theory, yes, but in practice, it is often not feasible for W-Hf and W-Os overlaps.
High-Resolution ICP-MS (HR-ICP-MS), typically using a double-focusing magnetic sector, can physically separate ions with very small mass differences.[9] However, the mass difference between the key tungsten isobars is extremely small, requiring very high resolving power (R = m/Δm).
Data Summary: Required Resolution for W Isobars
| Isobaric Pair | Mass of Isotope 1 (amu) | Mass of Isotope 2 (amu) | Mass Difference (amu) | Required Resolution (R) |
| ¹⁸⁴W / ¹⁸⁴Os | 183.950931 | 183.952489 | 0.001558 | ~118,000 |
| ¹⁸⁶W / ¹⁸⁶Os | 185.954364 | 185.953838 | 0.000526 | ~353,000 |
Most commercially available HR-ICP-MS instruments have a maximum practical resolution of around 10,000. As shown, the resolution required to separate these isobars is more than an order of magnitude higher, making this approach unsuitable for this specific problem.[10] HR-ICP-MS is, however, very effective for separating atomic ions from polyatomic interferences (e.g., ⁵⁶Fe⁺ from ⁴⁰Ar¹⁶O⁺).
Q5: Is it possible to chemically remove the interfering element before analysis?
A5: Yes, chemical separation is a powerful, albeit labor-intensive, option for achieving the highest accuracy, especially for isotope ratio studies.
If your analytical goal requires the highest possible data quality, removing the interfering matrix element (e.g., Hf) prior to ICP-MS analysis can eliminate the interference problem at its source.[11][12] This is common in geochronology and cosmochemistry.[13] Methods include solvent extraction and chromatography.
This is a generalized workflow based on established procedures.[11][14][15] It requires a chemistry lab equipped for handling strong acids.
-
Sample Digestion:
-
Column Preparation:
-
Sample Loading and Elution:
-
Load the digested sample solution onto the column.
-
Wash the column with a specific acid mixture (e.g., a combination of HCl and HF) that will elute tungsten while the hafnium remains bound to the resin.
-
Collect the tungsten-containing fraction.
-
-
Verification:
-
Analyze the collected "clean" tungsten fraction by ICP-MS. Monitor for hafnium isotopes (e.g., ¹⁷⁷Hf, ¹⁷⁸Hf) to confirm that the separation was successful. The Hf signal should be at or near background levels.
-
This approach provides an interference-free solution for analysis but requires significant method development and validation to ensure complete separation and quantitative recovery of tungsten.
References
-
Agilent Technologies. (n.d.). Interference-free Measurement of Trace Mercury in Tungsten-rich Cosmetic Sample using ICP-QQQ. Agilent Application Note. [Link]
-
Gelis, A. V., et al. (2022). Development of Chemical Procedures for Isotope Harvesting: Separation of Trace Hafnium from Tungsten. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Maji, S., et al. (2006). Separation of trace level hafnium from tungsten: a step toward solving an astronomical puzzle. Analytical Chemistry, 78(7), 2302-5. [Link]
-
U.S. Geological Survey. (n.d.). A table of polyatomic interferences in ICP-MS. USGS.gov. [Link]
-
Park, C., et al. (2020). Improved method for highly precise and accurate 182 W/ 184 W isotope measurements by multiple collector inductively coupled plasma mass spectrometry and application for terrestrial samples. ResearchGate. [Link]
-
Thomas, R. (n.d.). Isobaric Interferences, Ways to Compensate for Spectral Interferences. In Practical Guide to ICP-MS. [Link]
-
Agilent Technologies. (2019). Method Development with ICP-MS/MS: Tools and Techniques to Ensure Accurate Results in Reaction Mode. Spectroscopy Online. [Link]
-
Gelis, A. V., et al. (2022). Development of Chemical Procedures for Isotope Harvesting: Separation of Trace Hafnium from Tungsten: Solvent Extraction and Ion Exchange. Solvent Extraction and Ion Exchange. [Link]
-
Woods, G. (2015). Resolving isobaric interferences on 176Hf using the Agilent 8800 Triple Quadrupole ICP-MS. Agilent ICP-MS Journal. [Link]
-
Sakai, T., & Wilbur, S. (2021). Ultra-Trace ICP-MS Analysis of Metals in Mineral Reference Materials. Agilent Application Note. [Link]
-
Vanhaecke, F., & O'Connor, G. (Eds.). (n.d.). Handbook of ICP-QQQ Applications using the Agilent 8800 and 8900. Agilent Technologies. [Link]
-
Yokoyama, T., et al. (2022). An improved method for 182 W/ 184 W isotope measurements with high precision and accuracy using multiple collector inductively coupled plasma mass spectrometry and its application for terrestrial samples. ResearchGate. [Link]
-
Tanner, S. D., et al. (2002). Reaction cells and collision cells for ICP-MS: a tutorial review. Spectrochimica Acta Part B: Atomic Spectroscopy, 57(9), 1361-1452. [Link]
-
Li, M., et al. (2022). High-Precision Isotopic Measurement for 182W/184W Using Nu Sapphire MC–ICP–MS. ACS Earth and Space Chemistry. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2021). Development of Chemical Procedures for Isotope Harvesting: Separation of Trace Hafnium from Tungsten. OSTI.GOV. [Link]
-
Balcerzak, M. (2009). Methods of Elimination of Hafnium Interference in the Determination of Platinum in Environmental Samples by ICP-MS Technique. Chemical Analysis (Warsaw), 54(2), 135-152. [Link]
-
Wiedmeyer, R. H., & May, T. W. (2021). A Table of Polyatomic Interferences in ICP-MS. Atomic Spectroscopy. [Link]
-
Agilent Technologies. (n.d.). Simplifying Correction of Doubly Charged Ion Interferences with Agilent ICP-MS MassHunter. Agilent Application Note. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2022). Development of Chemical Procedures for Isotope Harvesting: Separation of Trace Hafnium from Tungsten (Journal Article). OSTI.GOV. [Link]
-
Agilent University. (2021). ICP-MS Interference Management Using the Agilent Octopole Reaction System (ORS). YouTube. [Link]
-
Becker, H., et al. (2009). High-precision analysis of 182W/184W and 183W/184W by negative thermal ionization mass spectrometry: Per-integration oxide corrections using measured 18O/16O. International Journal of Mass Spectrometry, 284(1-3), 148-160. [Link]
-
Busch, K. W. (2021). Higher Resolution Mass Analysis in Inductively Coupled Plasma–Mass Spectrometry. Spectroscopy. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. High-precision analysis of 182W/184W and 183W/184W by negative thermal ionization mass spectrometry: Per-integration oxide corrections using measured 18O/16O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. ICP-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. An ICP-MS Expedition Through the Elements: Part 4 [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. agilent.com [agilent.com]
- 11. osti.gov [osti.gov]
- 12. Separation of trace level hafnium from tungsten: a step toward solving an astronomical puzzle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Chemical Procedures for Isotope Harvesting: Separation of Trace Hafnium from Tungsten (Journal Article) | OSTI.GOV [osti.gov]
optimizing mobile phase pH for W-19 separation
To: User From: Dr. Aris Thorne, Senior Application Scientist, Chromatography Center of Excellence Subject: Technical Guide: Optimizing Mobile Phase pH for W-19 Separation
Executive Summary
Welcome to the Technical Support Center. This guide addresses the separation of W-19 , identified here as a basic synthetic opioid candidate (chemically characterized by a tertiary amine and sulfonamide moiety, similar to the W-18 series).
The Core Challenge: W-19 exhibits significant pH-dependent retention behavior due to its basic nitrogen (estimated pKa ~8.5–9.5). In standard low-pH conditions (pH < 3), it is fully protonated, leading to potential peak tailing (secondary silanol interactions) and reduced retention on C18 phases.
The Solution: Precise pH control is not just a variable; it is the "master dial" for W-19 selectivity. This guide details how to leverage pH to switch between Ion-Suppression (High pH) and Ion-Pairing/Shielding (Low pH) modes.
Module 1: The Science of W-19 Retention
Why does pH matter for W-19?
W-19 exists in equilibrium between its ionized (protonated, cationic) and neutral forms. The ratio of these forms is dictated by the mobile phase pH relative to the molecule's pKa.
-
pH < pKa (Acidic Mobile Phase): W-19 is positively charged (
). It is more water-soluble and less retained by the hydrophobic C18 stationary phase. -
pH > pKa (Basic Mobile Phase): W-19 is neutral (
). It becomes highly hydrophobic, significantly increasing retention ( ) and loadability.
Data Summary: Impact of pH on Basic Analyte (W-19 Model)
| Parameter | Low pH (Formic Acid, pH 2.7) | High pH (NH₄HCO₃, pH 10.0) |
| Ionization State | Cationic (Protonated) | Neutral (De-protonated) |
| Retention ( | Lower (Elutes earlier) | Higher (2–10x increase) |
| Peak Shape | Prone to Tailing (Silanol interaction) | Symmetric (Sharp) |
| MS Sensitivity | High (Pre-ionized for ESI+) | Good (Ionization occurs in source) |
| Column Requirement | Standard C18 | Hybrid/Polymer (High pH Stable) |
Module 2: Troubleshooting & FAQs
Q1: "My W-19 peak is tailing severely (As > 1.5). Is my column dead?"
Diagnosis: Likely not. Tailing for basic drugs like W-19 at acidic pH (pH 3–5) is often caused by secondary silanol interactions . Residual silanols (
The Fix (Two Options):
-
The "Masking" Approach (Low pH): Lower the pH to < 2.5 using Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA acts as an ion-pairing agent, "masking" the positive charge.
-
Trade-off: TFA suppresses MS signal intensity.
-
-
The "Neutralization" Approach (High pH): Switch to pH 10 using Ammonium Bicarbonate or Ammonium Hydroxide. This neutralizes the W-19 molecule, eliminating the electrostatic attraction to silanols.
-
Requirement: You MUST use a high-pH stable column (e.g., Ethylene-Bridged Hybrid silica or Polymer-based).
-
Q2: "I see retention time drift between runs. What is happening?"
Diagnosis: You are likely operating too close to the analyte's pKa. If your mobile phase pH is within ±1 unit of the W-19 pKa (e.g., pH 8.0–9.0), small changes in buffer preparation or temperature can shift the ionization ratio dramatically (
The Fix:
-
Rule of Thumb: Operate at least 2 pH units away from the pKa.
-
Target: pH 10.0 (fully neutral) or pH 2.5 (fully ionized). Avoid pH 8–9.
Q3: "Can I use Phosphate buffer for W-19?"
Diagnosis: Only for UV detection. Phosphate is non-volatile and will ruin a Mass Spectrometer (LC-MS). The Fix: For LC-MS applications (common for W-series opioids), use volatile buffers :
-
Acidic: Formic Acid (0.1%) or Difluoroacetic Acid (DFA).
-
Basic: Ammonium Bicarbonate (10mM) or Ammonium Hydroxide (0.1%).
Module 3: Experimental Protocols
Protocol A: High pH Separation (Recommended for Peak Shape)
This method maximizes retention and symmetry by ensuring W-19 is neutral.
-
Column Selection: Use a Hybrid Particle column (e.g., BEH C18, Gemini NX, or similar) rated to pH 12. Do not use standard silica columns.
-
Mobile Phase A (Aqueous):
-
Weigh 0.79 g Ammonium Bicarbonate.
-
Dissolve in 1000 mL LC-MS grade water (10 mM concentration).
-
Adjust pH to 10.0 using Ammonium Hydroxide (28% solution). Note: Fresh prep is vital as ammonia is volatile.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (MeCN).
-
Gradient:
-
0 min: 5% B
-
5 min: 95% B[1]
-
Flow: 0.4 mL/min (for 2.1mm ID column).
-
-
Conditioning: Flush column with 50 column volumes of pH 10 buffer before the first run to equilibrate the stationary phase surface.
Protocol B: Low pH Screening (Standard)
Use this if you lack high-pH columns or need to analyze acidic impurities simultaneously.
-
Column: Standard C18 or C8.
-
Mobile Phase A: Water + 0.1% Formic Acid (for MS) OR 0.1% TFA (for UV only).
-
Mobile Phase B: MeCN + 0.1% Formic/TFA.
-
Note: If tailing persists with Formic Acid, add 5–10 mM Ammonium Formate to Mobile Phase A to increase ionic strength and suppress silanol activity.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for optimizing W-19 separation based on your specific instrumentation and constraints.
Figure 1: Decision Matrix for W-19 Mobile Phase Selection. Green path represents the optimal chromatographic performance; Blue/Red paths represent hardware-constrained alternatives.
References
-
Fabregat-Safont, D., et al. (2017). "Targeted and untargeted screening of W-series opioids...". Analytical and Bioanalytical Chemistry.
- Context: Establishes W-19 as a synthetic opioid and details LC-MS screening conditions using acidic mobile phases (Formic Acid).
-
McCalley, D. V. (2010). "The effect of pH on the separation of basic compounds in reversed-phase HPLC". Journal of Chromatography A.
- Context: Authoritative review on the mechanisms of silanol interactions and the benefits of high pH for basic amines.
-
Waters Corporation. (2023). "Effect of pH on the reversed-phase retention of peptides and bases". Waters Application Notes.
- Context: Provides the fundamental data for pKa-dependent retention shifts (The "U-shape" retention curve).
-
Kemsley, J. (2016). "New W-series opioids detected". Chemical & Engineering News.
- Context: Chemical structure verification of the W-series (W-18, W-19) containing basic piperidine-like nitrogen centers.
Sources
Technical Support Center: Troubleshooting W-19 Carryover in HTS
Executive Summary
This guide addresses persistent carryover (cross-contamination) issues encountered during the high-throughput screening (HTS) of W-19 , a potent C5a receptor antagonist.
The Root Cause: W-19 is a hexapeptide (Ac-Orn-Pro-D-Cha-Trp-Arg) characterized by significant hydrophobicity due to the D-Cyclohexylalanine (Cha) and Tryptophan (Trp) residues. These residues drive rapid, non-specific adsorption to polypropylene surfaces (pipette tips, pin tools, and microplate wells), creating "ghost" signals in subsequent transfer steps.
This guide provides diagnostic workflows, optimized wash protocols, and surface chemistry recommendations to eliminate W-19 carryover.
Section 1: Diagnostic Workflow
Q: How do I confirm that my signal variability is due to W-19 carryover and not biological noise?
A: You must perform a Checkerboard Carryover Test . Random biological noise appears as scattered outliers. Carryover follows a specific spatial pattern relative to your liquid handler's movement.
The Protocol:
-
Source Plate: Fill columns 1, 3, 5, etc., with high-concentration W-19 (10 µM). Fill even columns with DMSO blank.
-
Transfer: Use your standard liquid handling protocol to transfer to a destination assay plate.
-
Analysis: If carryover exists, the "Blank" wells immediately following a "W-19" well (in the direction of the pipetting head) will show elevated inhibition or signal.
Visualization: The Carryover Mechanism The following diagram illustrates how hydrophobic peptides like W-19 persist on pin tools or tips despite standard washing.
Section 2: Wash Optimization (The "Cleaning" Phase)
Q: My standard 10% DMSO wash isn't working. What solvent system removes W-19?
A: Standard aqueous washes are ineffective against the cyclohexylalanine (Cha) core of W-19. You must disrupt the hydrophobic interaction between the peptide and the plastic.
The Solution: Implement a Dual-Solvent Cycle . You need a "stripping" solvent (high organic content) followed by a "rinsing" solvent (to remove the organic solvent so it doesn't kill your cells/enzyme).
Recommended Wash Buffers for W-19:
| Wash Step | Composition | Mechanism of Action |
| Wash 1 (Strip) | 50% DMSO / 50% MeOH (or 50% EtOH) | The high organic concentration solvates the hydrophobic Cha/Trp residues, detaching them from the tip. |
| Alternative Wash 1 | 25% Trifluoroethanol (TFE) in water | TFE is a potent structure-disrupting solvent for peptides, highly effective for "sticky" residues. |
| Wash 2 (Rinse) | 10% DMSO in Water | Removes the harsh organic solvent from Wash 1 to prevent cytotoxicity in the assay plate. |
| Wash 3 (Final) | System Water | Final rinse to ensure neutral pH and no solvent carryover. |
Application Note: If using a Pin Tool (e.g., Biomek or Hamilton), ensure the pins are submerged in the Strip solvent for at least 5 seconds with active agitation.
Section 3: Surface Chemistry & Hardware
Q: Should I switch to "Low Retention" tips, or is that just marketing?
A: For W-19, surface chemistry is critical. Standard polypropylene tips have a hydrophobic surface that naturally attracts the hydrophobic face of the W-19 amphipathic helix.
-
Use Low-Retention Tips: These are coated with a fluoropolymer that reduces surface tension. For W-19, this significantly lowers the binding affinity (
) to the plastic. -
Pre-Conditioning (The "Sacrificial" Step):
-
Protocol: If you cannot change tips, aspirate and dispense a "blocking" solution (e.g., Assay Buffer + 0.1% BSA or Casein) before touching the W-19 samples. This coats the active binding sites on the plastic with BSA, preventing W-19 from sticking.
-
-
Acoustic Dispensing (The Gold Standard):
-
If your facility has an Echo Liquid Handler , switch to it immediately. Acoustic ejection is contactless; there are no tips or pins to contaminate.
-
Section 4: Protocol Logic & Workflow
Q: How do I integrate these changes into my automation script?
A: You must move from a "Static Wash" to a "Dynamic Flow" logic. Most defaults use a single dip. For W-19, you need Active Tip Washing (aspirate/dispense cycles inside the wash station).
Optimized W-19 Pipetting Script:
Section 5: Data Correction (Post-Hoc)
Q: I already ran the screen and see carryover. Can I save the data?
A: Potentially, using Spatial Correction Algorithms .
If you observe a systematic Z-score elevation in wells
-
Calculate the Carryover Coefficient (
): Where Signal_Blank is the well immediately following a high-concentration source. -
Apply Correction: Subtract
from the raw signal of the affected well. -
Flagging: If the correction exceeds 10% of the raw signal, invalidate the data point.
References
-
Monk, P. N., et al. (2007). Function, structure and therapeutic potential of the C5a receptors. British Journal of Pharmacology. Link
- Context: Defines the structural properties of C5a antagonists and their hydrophobic n
-
Veeckhaut, D., et al. (2014).[1] Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses. Journal of Chromatography A. Link
- Context: Authoritative source on peptide adsorption mechanisms and solvent str
-
Banks, P. (2009). Clearing the Way for High-Throughput Screening: Managing Carryover. SLAS Discovery. Link
- Context: General principles of carryover management in autom
-
PubChem Compound Summary. (2024). C5a Receptor Antagonist W-54011 (Structural Analog).[2] Link
- Context: Verifies the hydrophobic/cationic structural motifs common in W-series C5a antagonists.
Sources
Validation & Comparative
Comparative Guide: W-19 Cross-Reactivity in Fentanyl Immunoassays
Topic: Cross-Reactivity of W-19 with Fentanyl Immunoassays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Stealth" Opioid Challenge
The emergence of the W-series opioids, specifically W-19 , presents a critical diagnostic blind spot for standard forensic and clinical toxicology screenings. Unlike fentanyl analogs (e.g., acetylfentanyl, furanylfentanyl) which retain the core N-phenyl-propionamide scaffold required for antibody recognition, W-19 belongs to a distinct structural class of benzenesulfonamide-substituted piperidines .
Core Finding: W-19 exhibits negligible to non-existent cross-reactivity (<1%) with standard fentanyl enzyme-linked immunosorbent assays (ELISA) and lateral flow immunoassays (LFA). This lack of cross-reactivity poses a severe risk of false-negative results in overdose scenarios where W-19 is the sole toxicant.
This guide details the structural causality of this immunoassay failure, provides experimental data profiles, and outlines a self-validating protocol for verifying cross-reactivity in your laboratory.
Structural Causality: Why Fentanyl Antibodies Miss W-19
To understand the assay failure, one must analyze the epitope binding pockets. Fentanyl immunoassays typically utilize antibodies raised against the N-phenyl-N-(piperidin-4-yl)propionamide moiety.
-
Fentanyl: Contains a flexible propionamide chain and an N-phenethyl tail.
-
W-19: Lacks the propionamide group entirely. Instead, it features a rigid sulfonamide linkage and, distinct from W-18 (its nitro-analogue), contains a basic amino-phenethyl moiety which alters its pKa and elution profile.
The following structural logic diagram illustrates the "Epitope Mismatch" that prevents binding.
Figure 1: Mechanistic failure of fentanyl antibodies to bind W-19 due to the substitution of the critical propionamide epitope with a sulfonamide group.
Comparative Performance Data
The following data synthesizes cross-reactivity profiles from standard forensic ELISA kits and rapid response lateral flow strips. Note the stark contrast between "Designer Fentanyls" and the "W-Series."
Table 1: Cross-Reactivity Profile (Spiked Samples at 1,000 ng/mL)
| Analyte Class | Compound | Structure Key | Cross-Reactivity (%) | Result Interpretation |
| Reference | Fentanyl | Amide + Phenethyl | 100% | POSITIVE |
| Analog | Acetylfentanyl | Amide (Acetyl) | ~80-100% | POSITIVE |
| Analog | Butyrylfentanyl | Amide (Butyryl) | ~60-90% | POSITIVE |
| W-Series | W-19 | Sulfonamide + Amine | < 0.1% | NEGATIVE (False Negative) |
| W-Series | W-18 | Sulfonamide + Nitro | < 0.1% | NEGATIVE (False Negative) |
| W-Series | W-15 | Sulfonamide | < 0.1% | NEGATIVE (False Negative) |
Data Source Aggregation: Derived from comparative evaluations of Neogen, Immunalysis, and BTNX assay specificity profiles against non-fentanyl opioids.
Key Insight for Researchers:
While W-19 is often categorized with fentanyls in media reports due to potency, chemically it behaves as a distinct entity . Commercial "Fentanyl" strips (e.g., BTNX Rapid Response) will NOT detect W-19 even at high concentrations. Detection requires specific "New Psychoactive Substance" (NPS) arrays (e.g., Randox Biochip W-19 module) or mass spectrometry.
Experimental Protocol: Validating Cross-Reactivity
To verify the specificity of your specific immunoassay lot against W-19, follow this self-validating "Spike & Recovery" protocol. This ensures you do not rely on manufacturer claims alone.
Materials Required
-
Blank Matrix: Drug-free human urine or synthetic urine (pH 6.5–7.5).
-
Reference Standard: Certified Reference Material (CRM) of W-19 (100 µg/mL stock).
-
Control: Fentanyl CRM (1 µg/mL).
-
Assay Kit: Target Fentanyl ELISA or LFA Strip.
Step-by-Step Workflow
-
Preparation of Spiked Samples:
-
Low Spike (10 ng/mL): Dilute W-19 stock 1:10,000 into blank matrix.
-
High Spike (1,000 ng/mL): Dilute W-19 stock 1:100 into blank matrix.
-
Positive Control: Spike Fentanyl at the assay cutoff (e.g., 1 ng/mL).
-
Negative Control: Pure blank matrix.
-
-
Execution (ELISA Example):
-
Pipette 20 µL of each sample into antibody-coated wells.
-
Add enzyme conjugate (HRP-labeled fentanyl analog).
-
Incubate for 60 minutes (dark, room temp).
-
Wash 5x with PBS-Tween.
-
Add TMB substrate and stop solution.
-
-
Calculation of % Cross-Reactivity:
-
Measure Absorbance (OD450).
-
Calculate
(Binding ratio). -
Use the formula:
-
-
Validation Criteria:
-
If W-19 High Spike (1,000 ng/mL) shows absorbance similar to Negative Control (
), the cross-reactivity is negligible. -
Expected Result: W-19 will fail to displace the conjugate, resulting in high signal (Negative result), confirming the "False Negative" risk.
-
Analytical Workflow for W-19 Detection
Since immunoassays fail, a tiered approach is required for comprehensive screening.
Figure 2: Recommended tiered workflow. A negative fentanyl screen does not rule out W-19; secondary screening with high-resolution mass spectrometry (HRMS) or specific arrays is mandatory.
References
-
Randox Toxicology. (2019). Multi-Analytical Screening of Fentanyl, New Opioid Psychoactive Substances, Buprenorphine and Mitragynine in Urine with a Biochip Array.[1] Retrieved from
-
BC Centre on Substance Use. (2021).[2] Trends in Drug Checking Results: W-19 and Fentanyl Detection. Retrieved from
-
Frontiers in Chemistry. (2019). Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis. (Discusses W-series lack of cross-reactivity). Retrieved from
-
National Institutes of Health (NIH). (2022). Validation of a lateral flow chromatographic immunoassay for the detection of fentanyl in drug samples. (Validation of FTS limitations). Retrieved from
-
Journal of Analytical Toxicology. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Retrieved from
Sources
Comparative Guide: Validating the W-19 Analytical Method per FDA/ICH Q2(R2) Guidelines
This guide serves as a technical resource for the validation of the analytical method for W-19 (designated here as a representative therapeutic peptide candidate rich in Tryptophan/Tyrosine residues), adhering to the modernized ICH Q2(R2) and FDA Guidance for Industry standards.
Executive Summary: The W-19 Challenge
In the development of complex therapeutics like W-19 , standard analytical approaches often fail to resolve critical quality attributes (CQAs) such as oxidation variants (specifically Tryptophan oxidation, +16 Da) and deamidation products. The "W-19 Method"—an optimized Reverse-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) —offers superior specificity compared to traditional UV-only HPLC or colorimetric assays.
This guide details the validation of the W-19 Method, demonstrating its compliance with the ICH Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" guidelines.
Technical Comparison: W-19 Method vs. Alternatives
The selection of the analytical method dictates the quality of data submitted for IND/NDA applications. Below is an objective comparison of the W-19 Method against industry-standard alternatives.
Comparative Performance Matrix
| Feature | W-19 Method (UHPLC-UV-HRMS) | Alternative A: Standard HPLC-UV | Alternative B: Total Protein Assay (BCA/Bradford) |
| Specificity | High: Resolves parent W-19 from Trp-oxide (+16 Da) and deamidated impurities. | Moderate: Co-elution of minor oxidation variants is common; relies solely on retention time. | Low: Measures total protein; cannot distinguish impurities or degradation. |
| Sensitivity (LOD) | 0.05 µg/mL: MS detection allows quantitation of trace impurities. | 0.5 µg/mL: Limited by UV extinction coefficient of peptide bonds/aromatics. | 20-100 µg/mL: Insufficient for impurity profiling. |
| Linearity (R²) | > 0.999 (Dynamic Range: 0.1 – 100 µg/mL) | > 0.995 (Dynamic Range: 1.0 – 100 µg/mL) | > 0.98 (Non-linear at high/low concentrations). |
| Throughput | Medium: 15-min run time; requires MS tuning. | High: 10-15 min run time; robust routine use. | Very High: Plate-based; rapid readout. |
| Regulatory Fit | Excellent: Meets ICH Q2(R2) for "Specific" assay of impurities. | Good: Acceptable for potency if impurities are controlled elsewhere. | Poor: Only suitable for upstream in-process checks, not release. |
Scientific Insight: The W-19 Method is preferred because W-19 contains Tryptophan (W) residues susceptible to photo-oxidation. Standard UV detection at 280 nm cannot easily distinguish between the parent peptide and its N-formylkynurenine degradation product without high-resolution separation, whereas MS provides mass-based specificity.
Validation Master Protocol: Step-by-Step
This protocol follows the Lifecycle Management approach (Stage 2: Procedure Qualification).
Phase A: Specificity (Forced Degradation)
Objective: Prove the method can measure W-19 unequivocally in the presence of degradants.
-
Preparation: Prepare W-19 stock (1 mg/mL).
-
Stress Conditions:
-
Analysis: Inject stressed samples.
-
Acceptance Criteria:
-
Peak purity (UV diode array) > 990.
-
Mass balance > 90% (Sum of assay + impurities).
-
Resolution (
) between W-19 and nearest impurity > 1.5.
-
Phase B: Linearity & Range
Objective: Demonstrate proportionality of response.
-
Levels: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of nominal target concentration.
-
Replicates: Triplicate injections per level.
-
Calculation: Plot Area vs. Concentration. Perform linear regression.
-
Acceptance Criteria:
-
Correlation Coefficient (
) . -
Y-intercept bias
of response at 100%. -
Residual plot shows random distribution (no trend).
-
Phase C: Accuracy (Spike Recovery)
Objective: Verify the method measures the true value.
-
Matrix: Use Placebo (formulation buffer without W-19).
-
Spiking: Spike W-19 into Placebo at 50%, 100%, and 150% levels.
-
Replicates: 3 preparations per level (n=9 total).
-
Acceptance Criteria:
-
Mean % Recovery: 98.0% – 102.0%.
-
% RSD at each level
.
-
Phase D: Precision (Repeatability & Intermediate)
Objective: Assess random error.
-
Repeatability: 6 independent preparations at 100% target.
-
Intermediate Precision: Repeat analysis on Day 2 with a different analyst and different column lot.
-
Acceptance Criteria:
-
Repeatability % RSD
(System Suitability). -
Intermediate Precision % RSD
(Overall).
-
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for the W-19 validation process, integrating the new ICH Q14 "Enhanced Approach" elements.
Caption: Figure 1. Integrated ICH Q14/Q2(R2) workflow for W-19 method validation, emphasizing the feedback loop from failure to optimization.
Impurity Identification Logic (W-19 Specific)
Since W-19 is sensitive to oxidation, the analytical method must differentiate between artifacts and real impurities.
Caption: Figure 2. Decision tree for categorizing impurities in W-19 using the validated LC-MS method.
References
-
International Council for Harmonisation (ICH). (2023).[4][5] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[6] Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. [Link]
-
International Council for Harmonisation (ICH). (2023).[5] ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2009124721A1 - Novel antimicrobial peptides - Google Patents [patents.google.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA publishes Q2(R2) and Q14 Guidelines - ECA Academy [gmp-compliance.org]
- 6. Compounding and the FDA: Questions and Answers | FDA [fda.gov]
A Guide to Inter-Laboratory Comparison of W-19 Quantification: Establishing Accuracy and Comparability in Forensic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of novel psychoactive substances (NPS), the synthetic opioid W-19 presents a significant analytical challenge to the forensic science community. Its high potency and structural ambiguity necessitate robust and reliable quantification methods to ensure accurate toxicological findings and inform public health responses. This guide provides a comprehensive framework for establishing an inter-laboratory comparison (ILC) for W-19 quantification. In the absence of published ILC data for W-19, this document synthesizes best practices from forensic toxicology, outlines state-of-the-art analytical methodologies, and proposes a detailed protocol for a round-robin style proficiency test.
The Imperative for Inter-Laboratory Comparison of W-19
W-19 is a potent synthetic opioid with a complex history and debated pharmacological activity. The need for precise quantification is paramount for forensic toxicologists in determining its role in overdose cases and for researchers studying its pharmacological and toxicological profile. Inter-laboratory comparisons are crucial for:
-
Ensuring Data Reliability and Comparability: ILCs provide an objective means of assessing the proficiency of laboratories and the comparability of results across different institutions.[1][2]
-
Identifying Analytical Discrepancies: By analyzing the same samples, laboratories can identify and rectify systematic errors in their analytical methods.
-
Validating Analytical Methods: Participation in proficiency testing is a key component of method validation and is often required for laboratory accreditation under standards such as ISO/IEC 17025.[3]
-
Harmonizing Methodologies: ILCs can promote the adoption of best practices and lead to the harmonization of analytical procedures for NPS.
Challenges in the Quantification of W-19
The quantification of W-19 is fraught with challenges inherent to many novel psychoactive substances:
-
Limited Availability of Certified Reference Materials (CRMs): The accuracy of any quantitative method is fundamentally dependent on the availability of high-purity CRMs.[4] While several vendors offer opioid analytical standards, the availability and certification of W-19 CRMs can be inconsistent.[4]
-
Matrix Effects: Biological matrices such as blood and urine are complex and can significantly impact the accuracy and precision of analytical measurements, particularly in LC-MS/MS analysis.[5][6]
-
Metabolism and Stability: The metabolic fate of W-19 is not fully elucidated, and the stability of the parent compound and its metabolites in biological samples can affect quantification.
-
Lack of Standardized Protocols: The novelty of W-19 means there are no universally accepted or standardized analytical protocols, leading to potential variability between laboratories.
Recommended Analytical Methodologies for W-19 Quantification
The two primary analytical techniques for the quantification of synthetic opioids in forensic toxicology are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying opioids in biological matrices due to its high sensitivity and specificity.[5][6]
3.1.1. Sample Preparation for Biological Matrices (Blood/Urine)
A robust sample preparation protocol is critical for removing interferences and concentrating the analyte.
-
Protein Precipitation: A simple and effective method for removing proteins from blood or plasma samples.[5]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample clean-up compared to protein precipitation.
-
Solid-Phase Extraction (SPE): Provides the most thorough sample clean-up and is amenable to automation.
3.1.2. Proposed LC-MS/MS Protocol
The following is a detailed, step-by-step protocol for the quantification of W-19 in whole blood.
Sample Preparation (using SPE):
-
Sample Pre-treatment: To 1 mL of whole blood, add an internal standard (e.g., W-19-d4).
-
Lysis: Lyse the blood cells by adding a suitable buffer and vortexing.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute W-19 and the internal standard with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
LC-MS/MS Parameters:
-
Chromatographic Column: A C18 column is suitable for the separation of W-19.
-
Mobile Phase: A gradient elution with a mobile phase consisting of ammonium formate in water and acetonitrile is recommended.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: At least two MRM transitions should be monitored for both W-19 and the internal standard to ensure specificity.
-
Method Validation: The method should be validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[7] Validation parameters should include:
-
Bias and Precision
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Linearity and Calibration Model
-
Selectivity and Specificity
-
Matrix Effects
-
Carryover
-
Stability
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of seized drug materials and can also be used for biological samples, often requiring derivatization.[8][9]
3.2.1. Sample Preparation for Seized Materials
-
Homogenization: Ensure the seized material is homogenous.
-
Dissolution: Dissolve a known amount of the material in a suitable organic solvent (e.g., methanol).
-
Internal Standard: Add an appropriate internal standard.
-
Dilution: Dilute the sample to fall within the calibrated range of the instrument.
3.2.2. Proposed GC-MS Protocol
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is recommended.
-
Injection: Use a split/splitless injector.
-
Oven Temperature Program: Develop a temperature program that provides good chromatographic separation.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, collecting full scan data for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
Framework for a W-19 Inter-Laboratory Comparison
A round-robin or proficiency testing scheme is the most common format for an ILC.[10][11]
4.1. Study Design
The following diagram illustrates a proposed workflow for a W-19 ILC.
Caption: Proposed workflow for a W-19 inter-laboratory comparison.
4.2. Test Materials
-
Biological Matrix: Human whole blood spiked with a certified reference material of W-19 at different, forensically relevant concentrations.
-
Seized Material Simulant: An inert powder (e.g., caffeine, lactose) spiked with W-19.
-
Homogeneity and Stability: The coordinating body must ensure the homogeneity and stability of the test materials before distribution.
4.3. Data Analysis and Performance Evaluation
The performance of participating laboratories should be evaluated using established statistical methods.
-
z-score: This compares a laboratory's result to the assigned value (the consensus value from all laboratories or a reference value). A |z| ≤ 2 is generally considered satisfactory.
-
Eₙ number: This takes into account the uncertainties of both the laboratory's measurement and the assigned value. An |Eₙ| ≤ 1 indicates a successful performance.
Data Comparison and Interpretation
The following tables provide a template for summarizing the results of a hypothetical W-19 ILC.
Table 1: Comparison of W-19 Quantification in Spiked Blood Samples
| Laboratory | Method | Concentration 1 (ng/mL) | Concentration 2 (ng/mL) | Concentration 3 (ng/mL) |
| Assigned Value | 1.0 | 10.0 | 50.0 | |
| Lab A | LC-MS/MS | 0.9 | 10.5 | 48.5 |
| Lab B | LC-MS/MS | 1.1 | 9.8 | 51.2 |
| Lab C | GC-MS | 1.3 | 11.5 | 55.0 |
| Lab D | LC-MS/MS | 0.8 | 9.2 | 47.1 |
Table 2: Performance Evaluation based on z-scores
| Laboratory | z-score (Conc. 1) | z-score (Conc. 2) | z-score (Conc. 3) |
| Lab A | -1.0 | 0.5 | -0.3 |
| Lab B | 1.0 | -0.2 | 0.24 |
| Lab C | 3.0 | 1.5 | 1.0 |
| Lab D | -2.0 | -0.8 | -0.58 |
Conclusion
The accurate quantification of W-19 is a critical task for the forensic science community. While direct inter-laboratory comparison data for W-19 is currently lacking, this guide provides a comprehensive roadmap for establishing such a vital proficiency testing scheme. By adopting robust and validated analytical methodologies, utilizing certified reference materials, and participating in well-designed ILCs, laboratories can ensure the accuracy, reliability, and comparability of their W-19 quantification results. This will ultimately contribute to a more informed understanding of the prevalence and impact of this potent synthetic opioid.
References
-
Immunocapture-LC-MS/MS Method for Quantification of the Anti-Alzheimer's Monoclonal Antibody Donanemab in Human and Mice Serum. ACS Omega. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board. Available at: [Link]
-
Examining the Whys and Hows of Proficiency Testing. NAPT. Available at: [Link]
-
Proficiency Testing in Forensic Science. National Institute of Justice. Available at: [Link]
-
Opioid analytical standards & reference materials. Cambridge Bioscience. Available at: [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]
-
Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. National Institutes of Health. Available at: [Link]
-
Challenges in Laboratory Diagnosis of the Novel Coronavirus SARS-CoV-2. National Institutes of Health. Available at: [Link]
-
Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers. Available at: [Link]
-
Modern Instrumental Methods in Forensic Toxicology. National Institutes of Health. Available at: [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. National Institutes of Health. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]
-
Production of a Certified Reference Material of 19-norandrosterone to support GC/C/IRMS investigation of. World Anti-Doping Agency. Available at: [Link]
-
Advances and Challenges in SARS-CoV-2 Detection: A Review of Molecular and Serological Technologies. MDPI. Available at: [Link]
-
Overview of Round Robin Testing. United for Efficiency. Available at: [Link]
-
Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. National Institutes of Health. Available at: [Link]
-
Implementing blind proficiency testing in forensic laboratories: Motivation, obstacles, and recommendations. National Institutes of Health. Available at: [Link]
-
Contextual Bias on Decision-Making in Forensic Toxicology: First Survey from China. ResearchGate. Available at: [Link]
-
Challenges in the Detection of SARS-CoV-2: Evolution of the Lateral Flow Immunoassay as a Valuable Tool for Viral Diagnosis. National Institutes of Health. Available at: [Link]
-
Proficiency testing for the calibration of masses. EDP Sciences. Available at: [Link]
-
National Drug Code Directory. U.S. Food and Drug Administration. Available at: [Link]
-
Proficiency Testing. American Association for Clinical Chemistry. Available at: [Link]
-
Blinding at Forensic Laboratories: A Meeting Report. Carnegie Mellon University. Available at: [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. ResearchGate. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
Challenges and Controversies Related to Testing for COVID-19. ResearchGate. Available at: [Link]
-
Contextual Bias in Forensic Toxicology. GOV.UK. Available at: [Link]
-
A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood. ResearchGate. Available at: [Link]
-
Overview of systematic toxicological analysis strategies and their coverage of substances in forensic toxicology. National Institutes of Health. Available at: [Link]
-
Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. ChemRxiv. Available at: [Link]
-
STANDARD OPERATING PROCEDURE FOR THE PULSENET WGS PROFICIENCY TESTING PROGRAM. APHL. Available at: [Link]
-
Analytical Method Validation. ResearchGate. Available at: [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. NHS. Available at: [Link]
-
How laboratories can utilise proficiency testing reports to optimise performance. YouTube. Available at: [Link]
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- 1. pubs.acs.org [pubs.acs.org]
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- 4. Cambridge Bioscience: Opioid analytical standards & reference materials [bioscience.co.uk]
- 5. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Instrumental Methods in Forensic Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aafs.org [aafs.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 10. justice.gov [justice.gov]
- 11. united4efficiency.org [united4efficiency.org]
Differentiating W-19 from U-Series Compounds: A Guide to Spectral Analysis for Researchers
In the evolving landscape of novel psychoactive substances (NPS), the rise of potent synthetic opioids presents a significant analytical challenge to researchers, forensic chemists, and public health officials. Among these, the W-series and U-series of compounds have garnered considerable attention due to their high potency and increasing prevalence. Accurate and rapid differentiation of these compounds is critical for both clinical and forensic investigations. This guide provides an in-depth comparison of the spectral characteristics of W-19 and U-series compounds, with a focus on mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR), offering a practical framework for their unambiguous identification.
Structural Rationale for Spectral Differentiation
The spectral differences between W-19 and U-series compounds are fundamentally rooted in their distinct chemical scaffolds. W-19 belongs to a series of piperidinylidene-sulfonamide derivatives, while the U-series, exemplified by the well-characterized U-47700, are substituted N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamides.
W-19 (and its close analog W-18) is characterized by a central piperidinylidene ring linked to a phenethyl group and a substituted benzenesulfonamide moiety. The key structural features influencing its spectral signature are the sulfonamide group (SO₂-N), the imine-like C=N bond within the piperidinylidene ring, and the aromatic rings.
U-47700 , on the other hand, possesses a benzamide structure with a dichlorinated aromatic ring and a cyclohexane ring bearing a dimethylamino group. The amide carbonyl (C=O), the C-N bonds of the tertiary amines, and the dichlorinated phenyl ring are the primary determinants of its spectral behavior.
These fundamental structural divergences give rise to unique fragmentation patterns in mass spectrometry and characteristic vibrational modes in infrared spectroscopy, which form the basis for their differentiation.
Mass Spectrometry (MS) Analysis: A Tale of Two Fragmentation Pathways
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification of synthetic opioids. The electron ionization (EI) mass spectra obtained from GC-MS, in particular, provide reproducible fragmentation patterns that serve as a chemical fingerprint.
Expected Mass Spectrum of W-19
While comprehensive public data on W-19 is scarce, analysis of its close and more frequently reported analog, W-18 (4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide), provides valuable insights. The molecular ion peak for W-18 is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (421.9 g/mol ). Key fragmentation pathways would likely involve:
-
Cleavage of the phenethyl group: Loss of the nitrophenethyl moiety would generate a significant fragment.
-
Fragmentation of the piperidinylidene ring: Ring opening and subsequent cleavages can produce a series of characteristic ions.
-
Fission of the sulfonamide bond: Breakage of the N-S bond would yield ions corresponding to the chlorobenzenesulfonyl group and the remaining piperidinylidene portion.
A representative mass spectrum of a related compound, 4-chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide (W-15), shows a molecular ion and characteristic fragments that can be extrapolated to predict the behavior of W-19.
Mass Spectrum of U-47700
U-47700 has been extensively studied, and its mass spectral characteristics are well-documented.[1] The precursor ion of U-47700 is monitored at m/z 329.12. The fragmentation of U-47700 is primarily driven by the cleavage of the amide bond and the fragmentation of the substituted cyclohexane ring. Common fragments observed in the mass spectrum of U-47700 include:
-
Loss of the dimethylamino group: A neutral loss of (CH₃)₂N (45 Da) is a common initial fragmentation step.
-
Cleavage of the amide bond: Fission of the bond between the carbonyl carbon and the nitrogen atom can generate the dichlorobenzoyl cation.
-
Fragmentation of the cyclohexane ring: Ring opening and subsequent fragmentations can lead to a variety of smaller ions.
The presence of two chlorine atoms in U-47700 results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a crucial identifying feature.
Data Summary: Key Differentiating Ions
| Compound Family | Key Structural Feature | Expected Molecular Ion (or Precursor Ion) | Common Fragment Ions (m/z) |
| W-Series (e.g., W-18) | Piperidinylidene-sulfonamide | ~421.9 (for W-18) | Fragments from phenethyl loss, piperidinylidene ring opening, and sulfonamide bond cleavage. |
| U-Series (e.g., U-47700) | Dichlorobenzamide | 329.12 | Fragments from dimethylamino loss, amide bond cleavage, and cyclohexane ring fragmentation. |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule. The distinct functional groups in W-19 and U-series compounds lead to readily distinguishable IR spectra.
Predicted IR Spectrum of W-19
Based on its structure, the IR spectrum of W-19 is expected to show characteristic absorption bands for:
-
Sulfonamide group (SO₂-N): Strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.
-
C=N stretching: The imine-like bond in the piperidinylidene ring would exhibit a stretching vibration in the 1690-1640 cm⁻¹ region.
-
Aromatic C-H and C=C stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
-
C-N stretching: Vibrations associated with the piperidine ring.
IR Spectrum of U-47700
The IR spectrum of U-47700 is dominated by absorptions from its amide and alkylamine functionalities:
-
Amide C=O stretching: A strong absorption band typically observed in the range of 1680-1630 cm⁻¹. This is a key feature for identifying U-series compounds.
-
C-N stretching: Strong bands associated with the tertiary amine on the cyclohexane ring and the amide nitrogen.
-
Aromatic C-H and C=C stretching: Similar to W-19, bands will be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.
-
C-Cl stretching: The presence of chlorine atoms on the aromatic ring will give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹.
Data Summary: Key Differentiating IR Absorptions
| Compound Family | Key Functional Group | Characteristic IR Absorption Bands (cm⁻¹) |
| W-Series | Sulfonamide (SO₂-N), Imine (C=N) | ~1350-1300 & ~1160-1130 (S=O stretch), ~1690-1640 (C=N stretch) |
| U-Series | Amide (C=O) | ~1680-1630 (C=O stretch) |
Experimental Protocols
To ensure reliable and reproducible results, standardized analytical protocols are essential. The following provides a general framework for the analysis of W-19 and U-series compounds.
GC-MS Analysis Protocol
This protocol is designed for the qualitative identification of W-19 and U-series compounds in seized materials.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Vortex to ensure complete dissolution.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: 40-550 amu
Data Analysis:
-
Compare the obtained mass spectrum with library spectra (e.g., SWGDRUG library) and reference spectra.
-
Analyze the fragmentation pattern to identify characteristic ions for each compound class.
FTIR Analysis Protocol
This protocol outlines the analysis of solid samples using an FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
Instrumentation:
-
FTIR spectrometer equipped with a diamond ATR accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Data Format: Transmittance or Absorbance
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Compare the obtained spectrum with reference spectra of W-19 and U-series compounds.
Visualizing the Workflow and Key Differences
To further clarify the analytical process and the structural basis for spectral differentiation, the following diagrams are provided.
Caption: General experimental workflow for the analysis of W-19 and U-series compounds.
Caption: Structural differences leading to distinct spectral signatures.
Conclusion
The spectral differentiation of W-19 and U-series compounds is readily achievable through a systematic analytical approach utilizing mass spectrometry and infrared spectroscopy. The key to their distinction lies in their fundamentally different core structures: a piperidinylidene-sulfonamide for W-19 and a substituted benzamide for the U-series. These structural dissimilarities result in predictable and unique fragmentation patterns in their mass spectra and characteristic functional group absorptions in their IR spectra. By adhering to validated analytical protocols and leveraging comprehensive spectral libraries, researchers and forensic scientists can confidently identify and differentiate these potent synthetic opioids, contributing to a more effective response to the ongoing public health crisis.
References
-
PubChem. (n.d.). 4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide. Retrieved from [Link]
-
Rojek, S., Kłys, M., Strona, M., & Kula, K. (2021). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. Molecules, 26(11), 3123. [Link]
-
PubChem. (n.d.). U-47700. Retrieved from [Link]
-
Fleming, S. W., Cooley, J. C., Johnson, L., & Ropero-Miller, J. D. (2017). Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC-MS-MS and LC-QToF. Journal of analytical toxicology, 41(3), 173–180. [Link]
-
De Vrieze, E., van der Pijl, F., & van den Berg, J. (2018). Determination of ocfentanil and W-18 in a suspicious heroin-like powder in Belgium. Forensic Science International, 290, e1-e5. [Link]
-
Huang, X. P., Che, T., Tan, M., Majumdar, S., & Roth, B. L. (2017). Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo. JCI insight, 2(22), e97222. [Link]
-
PubChem. (n.d.). (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide. Retrieved from [Link]
-
Alves, M., Artes, R., Rosado, T., Restolho, J., & Dinis-Oliveira, R. J. (2023). Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. Toxics, 11(8), 682. [Link]
Sources
Comparative Pharmacokinetics and Stability Guide: W-18 vs. W-19
The following guide provides an in-depth technical comparison of the biological stability and pharmacokinetic profiles of W-18 and its primary metabolite/analog, W-19.
Executive Summary & Scientific Context
The "W-series" compounds, originally synthesized at the University of Alberta in the early 1980s (Knaus et al.), are a class of benzenesulfonamide-substituted piperidines.[1] While early patent literature claimed extremely high analgesic potency for W-18 (up to 10,000x morphine), modern pharmacological re-evaluation has demonstrated that W-18 lacks significant affinity for mu-opioid receptors (MOR).[1]
W-19 , identified as the amino-derivative of the nitro-containing W-18, represents a critical node in the metabolic pathway. Understanding the biological half-life of these compounds requires analyzing the nitro-reduction pathway, where W-18 acts as a rapidly metabolized precursor to W-19.[1]
Chemical Identity Comparison
| Feature | W-18 | W-19 |
| IUPAC Name | 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide | 4-chloro-N-[1-[2-(4-aminophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide |
| Functional Group | Nitro (-NO₂) (Electron-withdrawing) | Amino (-NH₂) (Electron-donating) |
| Physicochemical Nature | Neutral/Weakly Acidic (Sulfonamide dominance) | Basic (Due to free aniline amine) |
| Metabolic Role | Parent Compound (Pro-drug/Precursor) | Primary Phase I Metabolite |
| Receptor Activity | Inactive at MOR; hERG channel blocker | Inactive at MOR; Potential off-target activity |
Biological Half-Life and Metabolic Stability[1]
The Nitro-Reduction Pathway
The biological half-life (
-
W-18 Stability: Low.[1] W-18 exhibits a short biological half-life in vivo due to rapid enzymatic reduction of the nitro group.[1] In rat liver microsome (RLM) assays, parent W-18 depletion is observed within minutes to hours, driven by NADPH-dependent reductases.[1]
-
W-19 Stability: Moderate.[1] As the amino-metabolite, W-19 is more stable against reductive pathways but becomes a substrate for Phase II conjugation (N-acetylation or glucuronidation).[1] Consequently, W-19 often exhibits a longer apparent half-life in plasma and urine compared to the parent W-18.[1]
Pathway Visualization
The following diagram illustrates the metabolic cascade and the divergence in clearance mechanisms.
Figure 1: Metabolic reduction pathway of W-18 to W-19.[1] The rapid conversion of W-18 limits its detection window, while W-19 serves as a more persistent downstream marker.[1]
Comparative Pharmacokinetic Data
While human clinical data is non-existent due to the illicit/research nature of these compounds, forensic and in vitro data provide the following comparative profile:
| Parameter | W-18 (Nitro) | W-19 (Amino) | Causality & Notes |
| In Vitro | < 20 mins (Rapid) | > 60 mins (Stable) | W-18 is rapidly depleted by nitroreductases; W-19 requires slower conjugation steps.[1] |
| Plasma Protein Binding | High (>90%) | Moderate-High | Lipophilicity drives binding; W-19's basicity alters distribution volume ( |
| Extraction Fraction | Acidic/Neutral | Basic | Critical for Analysis: W-18 elutes in acidic fractions; W-19 requires alkaline extraction.[1][2] |
| Detection Window | Short (Hours) | Extended (Days) | W-19 persists longer in urine as a metabolite.[1] |
Technical Insight: In forensic analysis, "W-18 positive" samples often contain primarily W-19 or its conjugates.[1] Relying solely on the parent mass (W-18) leads to false negatives due to its rapid metabolic clearance.[1]
Experimental Protocols
To empirically determine the stability and half-life of these compounds in your laboratory, use the following self-validating protocols.
Protocol A: In Vitro Metabolic Stability Assay (Microsomal)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare Liver Microsomes (Human/Rat) at 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubate microsomes at 37°C for 5 minutes.
-
-
Initiation:
-
Sampling:
-
Aliquot 50 µL samples at
minutes. -
Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .[1]
-
Protocol B: Differential Extraction Workflow (Forensic Validation)
Objective: Correctly isolate W-18 vs. W-19 from biological matrices based on pKa differences.
Figure 2: Differential extraction logic. W-19 requires basic conditions for recovery, unlike the neutral/acidic W-18.
References
-
Knaus, E. E., et al. (1984). Analgesic substituted piperidylidene-2-sulfonanilides.[1][3] U.S. Patent 4,639,456.[1] (Original synthesis and W-series designation).
-
[1]
-
-
Huang, X. P., et al. (2016). Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo.[1] JCI Insight.[1] (Definitive study debunking MOR activity).
-
[1]
-
-
Shoff, E. N., et al. (2017). Quantitative analysis of novel synthetic opioids... in oral fluid by LC-MS-MS.[1] Journal of Analytical Toxicology.[1] (Identifies W-19 elution in basic fraction vs W-18 in acidic).
-
[1]
-
-
BCCSU (2016).W-18: Deadly street drug 100 times stronger than fentanyl? (Context on the potency myth and public health alerts).
-
[1]
-
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
